N-(1H-pyrazol-5-yl)benzenesulfonamide
Description
Structure
3D Structure
Properties
CAS No. |
54135-42-1 |
|---|---|
Molecular Formula |
C9H9N3O2S |
Molecular Weight |
223.25 g/mol |
IUPAC Name |
N-(1H-pyrazol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C9H9N3O2S/c13-15(14,8-4-2-1-3-5-8)12-9-6-7-10-11-9/h1-7H,(H2,10,11,12) |
InChI Key |
IGCQXMQOKRXHHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=NN2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N 1h Pyrazol 5 Yl Benzenesulfonamide Scaffolds
Classical Sulfonamidation Reactions for Direct Synthesis of N-(1H-pyrazol-5-yl)benzenesulfonamide
The most direct and widely employed method for constructing the this compound core is the classical sulfonamidation reaction. This approach involves the formation of a sulfonamide bond between an aminopyrazole and a benzenesulfonyl chloride derivative.
The N-sulfonylation reaction is a fundamental transformation that couples an aminopyrazole with a sulfonyl chloride. mdpi.com This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction. researchgate.net
The general procedure involves dissolving the aminopyrazole substrate in a suitable organic solvent, such as tetrahydrofuran (B95107) (THF) or acetonitrile (B52724). mdpi.commdpi.com A base, most commonly a tertiary amine like triethylamine (B128534), is added to the solution. mdpi.commdpi.com The appropriate arylsulfonyl chloride derivative is then introduced, and the reaction mixture is stirred, typically at room temperature, until completion, which can be monitored by thin-layer chromatography (TLC). mdpi.commdpi.com The reaction is generally rapid and clean, often proceeding without the formation of significant side products. nih.gov Upon completion, the product is isolated, which may involve a workup procedure with base addition and subsequent acidification, followed by purification techniques like recrystallization from ethanol (B145695) to afford the desired this compound derivatives in good yields. mdpi.comnih.gov
For instance, the synthesis of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide was achieved by reacting 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with 4-methylbenzenesulfonyl chloride. mdpi.com The reaction was conducted in acetonitrile at room temperature for 12 hours using triethylamine as the base. mdpi.com This particular reaction resulted in a double N-sulfonylation, confirmed by the absence of the –NH2 group's characteristic signal in the NMR spectrum. mdpi.com
The choice of base and solvent can influence the reaction's efficiency. Studies have compared different bases, such as diisopropylethylamine (DIPEA) and triethylamine (TEA), and various solvents, noting differences in reaction time and yield. nih.gov
Table 1: Representative Conditions for N-Sulfonylation of Aminopyrazoles
| Aminopyrazole Substrate | Sulfonyl Chloride | Base | Solvent | Time | Yield | Reference |
| Functionalized 5-aminopyrazole | Arylsulfonyl chloride | Triethylamine | THF | ~2 hours | Good | mdpi.comnih.gov |
| 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine | 4-Methylbenzenesulfonyl chloride | Triethylamine | Acetonitrile | 12 hours | 88% | mdpi.com |
| 3-Aryl-5-methoxymethyl-4-amino-1H-pyrazoles | p-Acetamidobenzenesulfonyl chloride | Not specified | Not specified | Not specified | Not specified | researchgate.net |
| 3,5-Dimethyl-1H-pyrazole | Phenethylaminosulfonyl chloride | DIPEA | DCM | Not specified | 55% | nih.gov |
Synthesis of Pyrazolyl Benzenesulfonamide (B165840) Derivatives via Cyclization Reactions
Beyond direct sulfonamidation, derivatives of the pyrazolyl benzenesulfonamide scaffold can be accessed through synthetic strategies that involve the construction of additional heterocyclic rings. These cyclization reactions build upon the core structure to create more complex molecules.
The pyrazolyl benzenesulfonamide framework can be elaborated to include other five-membered heterocycles like thiazole (B1198619) and thiadiazole. These moieties are often introduced through cyclization reactions starting from a suitably functionalized precursor.
One common strategy involves using an isothiocyanate derivative of the parent sulfonamide. For example, 4-isothiocyanato-N-(1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide serves as a versatile intermediate for synthesizing 1,3,4-thiadiazole (B1197879) derivatives. researchgate.net This approach leverages the reactivity of the isothiocyanate group to build the new heterocyclic ring. researchgate.net
Another synthetic route involves building the desired heterocycle from a precursor that already contains the sulfonamide group. For instance, a series of new heterocyclic derivatives, including thiadiazoles and thiazoles, were synthesized starting from 4-(toluene-4-sulfinylamino)-benzoic acid ethyl ester. uobaghdad.edu.iq A key intermediate, a thiosemicarbazide (B42300) derivative, can be cyclized to form a 1,2,4-triazole, which can then be further reacted to yield a fused triazolo-thiadiazole ring system. uobaghdad.edu.iq The synthesis of thiazole derivatives can be achieved by reacting a thiourea-functionalized benzenesulfonamide with an α-haloketone, such as p-bromo-phenacyl bromide, leading to the formation of the thiazole ring. uobaghdad.edu.iq
Pyrazolone-based benzenesulfonamides represent another important class of derivatives. The synthesis of these compounds can be accomplished through a multi-step sequence that constructs the pyrazolone (B3327878) ring onto a benzenesulfonamide backbone. nih.gov
A typical synthetic pathway is initiated with the diazotization of a sulfanilamide (B372717) derivative. nih.gov This involves treating the starting sulfonamide with sodium nitrite (B80452) in the presence of hydrochloric acid at low temperatures (0–5 °C) to generate a diazonium salt. nih.gov This reactive intermediate is then coupled with a β-ketoester, such as ethyl acetoacetate, in a basic medium like sodium acetate (B1210297) in methanol. nih.gov The final step is the crucial cyclization reaction, where the resulting azo compound is refluxed with a hydrazide derivative (e.g., benzoylhydrazide) in ethanol with a catalytic amount of piperidine. nih.gov This condensation reaction forms the 5-oxo-4,5-dihydro-1H-pyrazol (pyrazolone) ring, yielding the target sulfonamide-bearing pyrazolone derivatives. nih.gov The resulting products are typically purified by crystallization. nih.gov
Scheme 1: General Synthetic Pathway for Pyrazolone-Based Benzenesulfonamides Step 1: Diazotization Sulfanilamide Derivative + NaNO₂/HCl → Diazonium Salt
Step 2: Azo Coupling Diazonium Salt + Ethyl Acetoacetate → Azo Intermediate
Step 3: Cyclization Azo Intermediate + Hydrazide Derivative → Sulfonamide-Bearing Pyrazolone nih.gov
Derivatization Strategies for this compound Scaffolds
The this compound core structure can be chemically modified to introduce a variety of functional groups or "moieties." These derivatization strategies are crucial for exploring the structure-activity relationships of this class of compounds. A key intermediate for such modifications is 4-isothiocyanato-N-(1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide, which is synthesized from the corresponding amino derivative. researchgate.net
The isothiocyanate group (-N=C=S) is a versatile functional handle for introducing thiosemicarbazide, carbamothioate, and thiadiazole functionalities. researchgate.net
Thiosemicarbazides: These derivatives are readily prepared by reacting the isothiocyanate-functionalized pyrazolyl benzenesulfonamide with various hydrazides (R-NHNH₂). researchgate.net The nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbon of the isothiocyanate group leads to the formation of the thiosemicarbazide linkage. researchgate.netnih.gov
Carbamothioates: The synthesis of carbamothioate derivatives is achieved by reacting the isothiocyanate intermediate with alcohols or phenols. researchgate.net This reaction results in the formation of a carbamothioate (thiourethane) moiety attached to the benzenesulfonamide scaffold. researchgate.netnih.gov
1,3,4-Thiadiazoles: The isothiocyanate group is also a precursor for the synthesis of 1,3,4-thiadiazole rings. researchgate.net This transformation can be accomplished through cyclization of an intermediate thiosemicarbazide or by other methods that utilize the reactivity of the isothiocyanate. researchgate.netuobaghdad.edu.iq For example, reaction with a hydrazide followed by acid-catalyzed cyclization is a common route to 2,5-disubstituted-1,3,4-thiadiazoles.
Synthesis of Azomethine, Thiourea (B124793), Bisthiourea, and Imidazole (B134444) Derivatives
The transformation of the this compound scaffold into a variety of derivatives often begins with the conversion of the primary amino group of the precursor, 5-aminopyrazole, into a more reactive functional group. A key intermediate for many of these syntheses is an isothiocyanate derivative, such as 4-isothiocyanato-N-(1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide. This intermediate serves as a versatile building block for a range of subsequent chemical transformations. mdpi.com
Thiourea and Bisthiourea Derivatives: The synthesis of thiourea derivatives is straightforwardly achieved by reacting the isothiocyanate intermediate with various primary or secondary amines. The reaction involves the nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate group. nih.gov This method allows for the introduction of a wide array of substituents, depending on the amine used. mdpi.com The general reaction proceeds efficiently in a suitable solvent like dioxane, often with a catalytic amount of a base such as triethylamine. nih.gov
Bisthiourea derivatives can also be synthesized from the isothiocyanate precursor. This is accomplished by reacting the isothiocyanate with a diamine, leading to the formation of a molecule containing two thiourea moieties linked by the diamine's hydrocarbon chain. mdpi.com
Azomethine (Schiff Base) Derivatives: The synthesis of azomethine derivatives from the pyrazolyl sulfonamide scaffold is a multi-step process. A common route involves first converting the isothiocyanate into a thiosemicarbazide by reacting it with hydrazine (B178648) hydrate. researchgate.net This newly formed thiosemicarbazide can then undergo condensation with various aromatic or heteroaromatic aldehydes. The reaction results in the formation of a C=N double bond, characteristic of an azomethine or Schiff base, linking the pyrazolyl sulfonamide core to the aldehyde-derived moiety. mdpi.com This method provides a pathway to a diverse library of azomethine compounds. researchgate.net
Imidazole Derivatives: Imidazole rings can be constructed from the pyrazolyl sulfonamide scaffold through cyclization reactions. One established method involves the reaction of a thiourea derivative (prepared as described above) with an α-haloketone, such as phenacyl bromide. The reaction proceeds via the Hantzsch thiazole synthesis principle, but under conditions that favor the formation of an imidazole ring. The sulfur atom of the thiourea is typically removed during the cyclization process, leading to the formation of the desired imidazole derivative. mdpi.com General synthetic strategies for imidazoles, such as the Radziszewski synthesis, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia, provide a conceptual basis for the construction of such heterocyclic systems. mdpi.comnih.gov
Table 1: Synthesis of Derivatives from a Pyrazolyl Sulfonamide Intermediate This table is interactive. Users can sort and filter the data.
| Derivative Type | Key Intermediate | Reagent(s) | Resulting Linkage/Ring | Citation(s) |
|---|---|---|---|---|
| Thiourea | Isothiocyanate | Primary/Secondary Amines | -NH-C(S)-NH-R | mdpi.com, nih.gov |
| Bisthiourea | Isothiocyanate | Diamines | R-NH-C(S)-NH-[Linker]-NH-C(S)-NH-R | mdpi.com |
| Azomethine | Thiosemicarbazide | Aromatic Aldehydes | -NH-N=CH-Ar | mdpi.com |
| Imidazole | Thiourea | α-Haloketones (e.g., Phenacyl Bromide) | Imidazole Ring | mdpi.com |
Preparation of Pyrazolo[1,5-a]pyrimidine (B1248293) and Pyrazolo[1,5-c] Derivatives
The fusion of a pyrimidine (B1678525) or a related six-membered nitrogen heterocycle to the pyrazole (B372694) ring of this compound leads to the formation of bicyclic heteroaromatic systems with significant chemical and biological interest. These fused systems are often considered purine (B94841) bioisosteres. researchgate.net
Pyrazolo[1,5-a]pyrimidine Derivatives: The synthesis of the pyrazolo[1,5-a]pyrimidine system is a well-established and highly versatile reaction. The most common strategy involves the cyclocondensation of a 5-aminopyrazole derivative with a 1,3-bielectrophilic compound. mdpi.comnih.gov Since this compound is derived from 5-aminopyrazole, it can serve as the key building block for this transformation.
The reaction mechanism initiates with the nucleophilic attack of the exocyclic amino group of the 5-aminopyrazole onto one of the electrophilic centers of the 1,3-dicarbonyl compound (or its equivalent). This is followed by an intramolecular cyclization where the endocyclic N1-nitrogen of the pyrazole attacks the second electrophilic center, leading to the formation of the six-membered pyrimidine ring. A final dehydration step yields the aromatic pyrazolo[1,5-a]pyrimidine core. nih.gov This reaction is typically catalyzed by an acid, such as sulfuric or acetic acid. beilstein-journals.org A wide variety of 1,3-bielectrophiles can be used, allowing for extensive functionalization of the resulting pyrimidine ring. organic-chemistry.orgrsc.orgnih.gov
Table 2: Reagents for Pyrazolo[1,5-a]pyrimidine Synthesis from 5-Aminopyrazoles This table is interactive. Users can sort and filter the data.
| 1,3-Bielectrophile Reagent Class | Example Reagent | Resulting Substituent Pattern | Citation(s) |
|---|---|---|---|
| β-Diketone | Acetylacetone | 5,7-Dimethyl | organic-chemistry.org, rsc.org |
| β-Ketoester | Ethyl Acetoacetate | 7-Hydroxy-5-methyl | |
| β-Enaminone | 3-(Dimethylamino)-1-aryl-2-propen-1-one | 7-Aryl | mdpi.com |
| Malononitrile Derivative | Arylidenemalononitrile | 7-Amino-5-aryl | organic-chemistry.org |
| γ-Alkoxy-α-keto Ester | Ethyl 4-ethoxy-2-oxobut-3-enoate | 7-Ester |
Pyrazolo[1,5-c] Derivatives: The synthesis of the isomeric pyrazolo[1,5-c] fused system is less commonly reported and often requires more specialized synthetic strategies. Unlike the [1,5-a] isomers, their formation from 5-aminopyrazoles is not as direct. However, modern synthetic methods have provided pathways to related core structures like pyrazolo[1,5-c]quinazolines.
One advanced approach involves a copper-catalyzed domino reaction between o-alkenyl aromatic isocyanides and diazo compounds. This method facilitates the formation of two rings and three new chemical bonds in a single synthetic operation, leading to the pyrazolo[1,5-c]quinazoline (B1257617) skeleton. Another novel strategy is a one-pot, three-component reaction utilizing isocyanides, 3-aminopyrazoles, and isatin (B1672199) derivatives, which proceeds through an intramolecular rearrangement and cyclization to yield fused pyrazolo[5′,1′:2,3]imidazo[1,5-c]quinazolinones. These examples demonstrate that while direct cyclocondensation from this compound to form pyrazolo[1,5-c]pyrimidines is not a standard transformation, access to the pyrazolo[1,5-c] core is achievable through innovative, multi-component, or catalyst-driven reactions.
Functionalization with Alkyl and Aryl Substituents
The this compound scaffold possesses several sites amenable to functionalization with alkyl and aryl groups, allowing for the fine-tuning of its chemical properties. The primary sites for substitution are the nitrogen atoms of the pyrazole and sulfonamide groups, and the carbon atoms of the heterocyclic and aromatic rings.
N-Alkylation and N-Arylation: The pyrazole ring contains an acidic N-H proton that can be readily substituted. N-alkylation is a common transformation in organic synthesis that can be applied to this scaffold. Reaction with alkyl halides in the presence of a base typically leads to substitution at the N1 position of the pyrazole ring. The sulfonamide nitrogen also bears a proton and can potentially be alkylated, though this generally requires stronger conditions.
Substitution on the Pyrazole Ring: The pyrazole ring itself can undergo substitution reactions. In electrophilic substitution reactions, the C4 position is generally the most reactive site in 1H-pyrazoles, allowing for the introduction of various functional groups.
Substitution on the Benzene (B151609) Ring: The benzene ring of the benzenesulfonamide moiety can also be functionalized. The sulfamoyl group (-SO₂NH-) is a deactivating, meta-directing group for electrophilic aromatic substitution. Therefore, reactions such as nitration or halogenation would be expected to occur at the meta-position relative to the sulfonamide group, albeit requiring forcing conditions.
Table 3: Potential Sites for Functionalization of this compound This table is interactive. Users can sort and filter the data.
| Site of Functionalization | Type of Reaction | Potential Substituents | Relevant Analogy/Citation |
|---|---|---|---|
| Pyrazole N1-H | Alkylation/Arylation | Methyl, Ethyl, Phenyl, etc. | |
| Sulfonamide N-H | Alkylation | Alkyl groups | |
| Pyrazole C4 | Electrophilic Substitution | Cyano, Nitro, Halogen | |
| Benzene Ring (meta-position) | Electrophilic Aromatic Substitution | Nitro, Halogen | General Reactivity Principles |
Green Chemistry Approaches and Novel Synthetic Routes for Pyrazolyl Sulfonamides
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including pyrazolyl sulfonamides, to reduce environmental impact and improve efficiency. These approaches focus on minimizing hazardous waste, reducing reaction times, and lowering energy consumption.
Ultrasound-Assisted Synthesis: Sonochemistry has emerged as a powerful tool in green synthesis. The use of ultrasonic irradiation can dramatically accelerate reaction rates, increase yields, and often allows reactions to be conducted under milder conditions. For instance, the synthesis of pyrazoline-containing benzenesulfonamides has been successfully achieved using ultrasound, offering advantages of short reaction times and excellent yields in an open vessel. Similarly, ultrasound has been used to promote the synthesis of various sulfonamide-containing heterocycles, sometimes using water as a solvent, which aligns with green chemistry principles. researchgate.net
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) is another key green technology. By directly heating the reactants, microwave irradiation can significantly reduce reaction times from hours to minutes and often improves product yields. This technique has been effectively used for the cyclocondensation reactions to form fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines. rsc.org
Novel Synthetic Routes and Catalysis: The development of novel synthetic routes, particularly one-pot multicomponent reactions (MCRs), is a cornerstone of green chemistry. MCRs improve atom economy and process efficiency by combining multiple reaction steps into a single operation, reducing the need for intermediate purification and minimizing solvent waste. beilstein-journals.org Furthermore, the design of new catalytic systems, such as palladium-catalyzed cross-coupling reactions, has enabled the introduction of diverse functional groups onto heterocyclic scaffolds with high efficiency and selectivity, contributing to more sustainable synthetic pathways. rsc.org
Table 4: Comparison of Conventional and Green Synthetic Approaches This table is interactive. Users can sort and filter the data.
| Feature | Conventional Method | Green Chemistry Approach | Example(s) | Citation(s) |
|---|---|---|---|---|
| Energy Source | Thermal Heating (Reflux) | Ultrasound / Microwaves | Ultrasound-assisted cyclization | , researchgate.net |
| Reaction Time | Hours to Days | Minutes to Hours | Microwave synthesis of pyrazolo[1,5-a]pyrimidines | rsc.org |
| Solvent | Organic Solvents (e.g., Dioxane, DMF) | Water, Ethanol, Solvent-free | Reactions in aqueous media | , researchgate.net |
| Process | Multi-step with intermediate isolation | One-pot, Multicomponent Reactions | Three-component synthesis of pyrazolopyridines | beilstein-journals.org |
| Efficiency | Moderate yields, more byproducts | Higher yields, improved atom economy | Catalyst-free synthesis in water |
Structural Elucidation and Advanced Characterization of N 1h Pyrazol 5 Yl Benzenesulfonamide Derivatives
Spectroscopic Analysis
Spectroscopic analysis provides fundamental insights into the molecular framework of N-(1H-pyrazol-5-yl)benzenesulfonamide derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed to verify the successful synthesis and purity of these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT-135)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within a molecule.
¹H NMR Spectroscopy: In the ¹H NMR spectra of this compound derivatives, characteristic signals confirm the presence of both the pyrazole (B372694) and benzenesulfonamide (B165840) moieties. Protons on the aromatic rings typically appear as multiplets in the downfield region, generally between δ 6.20 and 8.5 ppm. acs.org For instance, in one derivative, the protons of the phenyl group were observed as doublets at δ 7.7 ppm and δ 7.3 ppm. mdpi.com The proton of the pyrazole ring (H-4) often appears as a singlet, with one study reporting it at δ 5.74 ppm. mdpi.com The NH proton of the sulfonamide group is also a key diagnostic signal, often seen as a singlet. mdpi.com Substituents on the rings, such as methyl (CH₃) groups, typically resonate as singlets in the upfield region, for example around δ 2.4-2.5 ppm. mdpi.commdpi.com
¹³C NMR Spectroscopy: The ¹³C NMR spectra provide a map of the carbon skeleton. Aromatic carbons from the benzene (B151609) and pyrazole rings resonate in the δ 95-161 ppm range. acs.orgmdpi.com For example, the carbon atoms of the pyrazole ring in a series of derivatives were assigned in regions such as δ 96.3 ppm (C4), δ 149.0 ppm (C3), and δ 127.1 ppm (C5). mdpi.com The signal for the methylene (B1212753) group (CH₂) in pyrazoline derivatives, a related structure, appears around 55.4 to 56.1 ppm, confirming ring formation. acs.org
DEPT-135 (Distortionless Enhancement by Polarization Transfer): DEPT-135 experiments are utilized to differentiate between CH, CH₂, and CH₃ carbons. In a DEPT-135 spectrum, CH and CH₃ groups appear as positive signals, while CH₂ groups appear as negative signals. Quaternary carbons (Cq) are not observed. This technique is crucial for unambiguously assigning carbon signals in complex molecules. rsc.org For instance, in the characterization of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, DEPT-135 would distinguish the CH signal of the pyrazole ring (C-4) from the various quaternary carbons and methyl groups present in the molecule. mdpi.com
| Compound/Derivative Type | Technique | Characteristic Chemical Shifts (δ ppm) | Reference |
|---|---|---|---|
| N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | ¹H NMR (400 MHz, CDCl₃) | 5.74 (s, 1H, H-4 pyrazole), 7.34 (d, 4H, Ar-H), 7.78 (d, 4H, Ar-H), 3.40 (s, 3H, MeN), 2.48 (s, 6H, 2Me), 1.24 (s, 9H, t-Bu) | mdpi.com |
| 4-(4-Bromo-5-chloro-3-methyl-1H-pyrazol-1-yl)benzenesulfonamide | ¹H NMR (DMSO-d₆) | 8.0 (s, 1H, NH), 7.7 (d, 2H, Ar-H), 7.3 (d, 2H, Ar-H), 6.3 (s, 1H, H-4 pyrazole), 2.4 (s, 3H, CH₃) | mdpi.com |
| N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | ¹³C NMR (100 MHz, CDCl₃) | 160.9 (C-3 pyrazole), 130.9 (C-5 pyrazole), 103.7 (C-4 pyrazole), 129.0-145.9 (Aromatic C), 35.6 (MeN), 32.4 (Cq, t-Bu), 30.4 (3Me, t-Bu), 21.9 (2Me) | mdpi.com |
| Pyrazole-clubbed pyrazoline derivatives | ¹³C NMR | 55.4-56.1 (CH₂ pyrazoline), 150-155 (C=N) | acs.org |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound derivatives, the FT-IR spectra display characteristic absorption bands that confirm the integrity of the core structure.
Key vibrational frequencies include:
SO₂ Group: The sulfonamide group is readily identified by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations. These typically appear in the ranges of 1380–1330 cm⁻¹ and 1170–1160 cm⁻¹, respectively. mdpi.commdpi.comnih.gov
C=N and C=C Bonds: The stretching vibrations of the C=N bond within the pyrazole ring and the C=C bonds of the aromatic systems are observed in the region of 1600–1490 cm⁻¹. mdpi.commdpi.com
C-H Bonds: Aromatic C-H stretching vibrations are typically found around 3050 cm⁻¹. mdpi.com
S-N Bond: The S-N stretching vibration has been assigned at approximately 892 cm⁻¹. mdpi.com
The presence of these characteristic bands in the experimental spectra provides strong evidence for the formation of the target benzenesulfonamide pyrazole derivatives. mdpi.comnih.gov
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Reference |
|---|---|---|---|
| Sulfonamide (SO₂) | Asymmetric Stretch | 1380–1330 | mdpi.comnih.gov |
| Sulfonamide (SO₂) | Symmetric Stretch | 1170–1160 | mdpi.comnih.gov |
| Pyrazole/Benzene (C=C/C=N) | Stretching | 1600–1490 | mdpi.commdpi.com |
| Aromatic C-H | Stretching | ~3051 | mdpi.com |
| Sulfur-Nitrogen (S-N) | Stretching | ~892 | mdpi.com |
Mass Spectrometry (HRMS, ESI-MS)
Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is particularly useful for analyzing relatively polar, and thermally fragile molecules. In the analysis of this compound derivatives, ESI-MS spectra typically show a prominent pseudo-molecular ion peak, such as the protonated molecule [M+H]⁺. acs.org This observation is a key piece of evidence confirming the molecular mass of the synthesized compound.
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound with a high degree of confidence. For example, the HRMS analysis of N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide confirmed its elemental formula as C₂₂H₂₈N₃O₄S₂⁺ by matching the experimental exact mass (m/z 462.1516) to the calculated value with a very small mass error. mdpi.comresearchgate.net This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
| Derivative | Technique | Ion Observed | Measured m/z | Elemental Formula | Reference |
|---|---|---|---|---|---|
| N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | HRMS-ESI | [M+H]⁺ | 462.1516 | C₂₂H₂₈N₃O₄S₂⁺ | mdpi.com |
| 4-(3-(4-Fluoro-2-hydroxyphenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide | HRMS-ESI-TOF | [M+H]⁺ | 441.1220 (calculated) | C₂₂H₂₀FN₃O₄S | nih.gov |
| General Pyrazole-clubbed pyrazoline derivatives | ESI-MS | [M+1]⁺ | Not specified | Not specified | acs.org |
X-ray Crystallography for Molecular Structure Determination
For this compound derivatives, single-crystal X-ray diffraction analysis has been used to confirm their molecular structures. In one study of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzenesulfonamide, the analysis revealed that the pyrazole and benzene rings are inclined to each other at a dihedral angle of 47.81°. nih.gov The study also identified intermolecular hydrogen bonds, specifically an N–H···O interaction between the amino group and a sulfamyl oxygen atom of an adjacent molecule, which forms a centrosymmetric dimer. These dimers are further linked by N–H···N hydrogen bonds, creating a layered motif in the crystal structure. nih.gov Such detailed structural information is invaluable for understanding structure-activity relationships.
| Parameter | Value for 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenesulfonamide | Reference |
|---|---|---|
| Molecular Formula | C₁₁H₁₃N₃O₂S | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/n | nih.gov |
| Unit Cell Dimensions | a = 7.9649 Å, b = 11.7827 Å, c = 12.2720 Å, β = 91.720° | nih.gov |
| Dihedral Angle (Pyrazole/Benzene rings) | 47.81 (4)° | nih.gov |
| Key Intermolecular Interactions | N–H···O and N–H···N hydrogen bonds | nih.gov |
In Vitro Biological Activity Evaluation and Mechanistic Insights of N 1h Pyrazol 5 Yl Benzenesulfonamide Derivatives
Anti-inflammatory Activity and Cyclooxygenase (COX) Enzyme Inhibition
Derivatives of N-(1H-pyrazol-5-yl)benzenesulfonamide are notable for their anti-inflammatory effects, primarily attributed to the inhibition of cyclooxygenase (COX) enzymes. These enzymes are central to the inflammatory pathway, and their selective inhibition is a key strategy in the development of anti-inflammatory drugs.
In Vitro Selective Inhibition of Cyclooxygenase-2 (COX-2) Isozyme
The anti-inflammatory action of many nonsteroidal anti-inflammatory drugs (NSAIDs) is linked to their ability to inhibit COX enzymes, which exist in at least two isoforms: COX-1 and COX-2. springernature.comsigmaaldrich.com COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation. sigmaaldrich.com Consequently, selective inhibition of COX-2 is a desirable trait for anti-inflammatory agents to reduce side effects associated with COX-1 inhibition. tandfonline.comnih.gov
Several studies have synthesized and evaluated pyrazolylbenzenesulfonamide derivatives for their selective COX-2 inhibitory activity. For instance, compounds 4-(3-Phenyl-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide and 4-(3-Tolyl-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide demonstrated good selective inhibitory activity towards COX-2. tandfonline.comnih.gov Another study on hybrid pyrazole (B372694) analogues found that derivatives with a benzenesulfonamide (B165840) moiety on the N1 position of the pyrazole ring are important for selective COX-2 inhibition. nih.gov Specific compounds in this series showed significant selective COX-2 inhibition, with selectivity index (SI) values comparable to the reference drug, celecoxib. nih.gov
The table below summarizes the in vitro COX-1 and COX-2 inhibitory activities of selected this compound derivatives.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| 5s | 10.94 | 0.15 | 72.95 | nih.gov |
| 5u | 11.23 | 0.15 | 74.92 | nih.gov |
| 5r | 9.66 | 0.15 | 64.40 | nih.gov |
| 5t | 3.33 | 0.15 | 22.21 | nih.gov |
| Celecoxib | 11.71 | 0.15 | 78.06 | nih.gov |
IC₅₀: The half-maximal inhibitory concentration. Selectivity Index (SI): Ratio of IC₅₀ for COX-1 to IC₅₀ for COX-2. A higher value indicates greater selectivity for COX-2.
Enzymatic Assay Methodologies for COX Inhibition Studies
The in vitro evaluation of COX activity and the characterization of its inhibitors are performed using various enzymatic assay methods. springernature.com These assays are crucial for screening chemical libraries and determining the potency and mechanism of action of potential drugs. springernature.com
Common methodologies include:
Measurement of Prostaglandin Production: These assays quantify the amount of prostaglandins, such as PGE2, produced by the enzymatic reaction of COX with arachidonic acid. nih.gov Enzyme-Linked Immunosorbent Assay (ELISA) is a high-throughput method frequently used for this purpose. nih.govmdpi.com
Oxygen Consumption Monitoring: COX enzymes consume oxygen during the conversion of arachidonic acid. nih.gov The rate of oxygen consumption can be measured using an oxygraph to determine enzyme activity. abcam.com
Peroxidase Activity Measurement: The COX enzyme has a peroxidase function that can be monitored. nih.gov Fluorometric and luminometric assay kits are available that provide a simple and sensitive method to detect the peroxidase activity of COX. sigmaaldrich.comabcam.com These kits often include specific inhibitors for COX-1 and COX-2 to differentiate the activity of each isozyme. sigmaaldrich.com
Thin-Layer Chromatography (TLC) Assay: A sensitive TLC-based assay has been developed for detecting COX-2 inhibition. This method relies on the co-oxidation of a chromogenic co-substrate, which produces a colored product. Inhibitors appear as clear spots against a colored background. mdpi.com
Antimicrobial Activity
In addition to their anti-inflammatory properties, this compound derivatives have been investigated for their potential as antimicrobial agents, showing activity against a range of bacteria and fungi.
Antibacterial Spectrum and Efficacy Against Gram-Positive and Gram-Negative Strains
The pyrazole nucleus is a component of many compounds with a wide range of pharmacological properties, including antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Studies have specifically evaluated pyrazolylbenzenesulfonamide derivatives against clinically relevant strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). tandfonline.comnih.gov
For example, a study synthesizing four series of pyrazolylbenzenesulfonamide derivatives screened the target compounds for their in vitro antimicrobial activity. tandfonline.comnih.gov The results, expressed as Minimum Inhibitory Concentration (MIC), indicated varying degrees of efficacy.
The table below presents the antibacterial activity of selected pyrazolylbenzenesulfonamide derivatives.
| Compound | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Reference |
| 9a | 125 | 250 | tandfonline.com |
| 9b | 125 | 250 | tandfonline.com |
| Ampicillin | 62.5 | 62.5 | tandfonline.com |
MIC: Minimum Inhibitory Concentration, the lowest concentration of a substance that prevents visible growth of a bacterium.
Antifungal Efficacy Against Key Fungal Pathogens
The search for new and effective antifungal agents is critical, especially with the rise of drug-resistant fungal strains. mdpi.com Pyrazole-containing compounds have shown promise in this area. Several this compound and related pyrazole derivatives have been evaluated for their in vitro antifungal activity against pathogens like Candida albicans. tandfonline.comnih.govnih.gov
In one study, the same series of pyrazolylbenzenesulfonamide derivatives tested for antibacterial activity were also screened against C. albicans. tandfonline.comnih.gov The results indicated that some of these compounds possess antifungal properties.
The table below shows the antifungal activity of selected pyrazolylbenzenesulfonamide derivatives against Candida albicans.
| Compound | Candida albicans MIC (µg/mL) | Reference |
| 9a | 125 | tandfonline.com |
| 9b | 125 | tandfonline.com |
| Amphotericin B | 7.8 | tandfonline.com |
MIC: Minimum Inhibitory Concentration, the lowest concentration of a substance that prevents visible growth of a fungus.
Anticancer and Antiproliferative Activities
The potential of benzenesulfonamide and pyrazole derivatives as anticancer agents has garnered significant attention. immunopathol.comnih.gov In vitro studies have demonstrated the ability of these compounds to inhibit the proliferation of various human cancer cell lines.
Research has shown that benzenesulfonamide derivatives can effectively reduce the proliferation of A549 lung cancer cells. immunopathol.com Similarly, various pyrazole sulfonamide derivatives have been tested for their in vitro antiproliferative activity against different cell lines, with some compounds showing moderate to excellent activity. nih.gov For instance, certain 5-aminopyrazole derivatives have emerged as promising antiproliferative agents capable of suppressing the growth of specific cancer cell lines. nih.gov The mechanism of action can be multifaceted, including the modulation of reactive oxygen species (ROS) levels and a decrease in intracellular pH. immunopathol.com
The table below summarizes the in vitro antiproliferative activity of selected 5-aminopyrazole derivatives against various human cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 1a | A549 (Lung) | 1.89 | nih.gov |
| 1a | HCT-116 (Colon) | 0.81 | nih.gov |
| 1a | MCF-7 (Breast) | 1.48 | nih.gov |
| 1a | PC-3 (Prostate) | 1.80 | nih.gov |
| 1b | A549 (Lung) | 2.50 | nih.gov |
| 1b | HCT-116 (Colon) | 1.50 | nih.gov |
| 1b | MCF-7 (Breast) | 2.50 | nih.gov |
| 1b | PC-3 (Prostate) | 2.50 | nih.gov |
| 1d | A549 (Lung) | 1.25 | nih.gov |
| 1d | HCT-116 (Colon) | 0.90 | nih.gov |
| 1d | MCF-7 (Breast) | 1.30 | nih.gov |
| 1d | PC-3 (Prostate) | 1.20 | nih.gov |
IC₅₀: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Inhibition of Kinase Enzymes (e.g., Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2))
Derivatives of the pyrazole scaffold have demonstrated notable inhibitory activity against crucial kinase enzymes involved in cancer progression. For instance, a series of indenopyrazoles were identified as inhibitors of both Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinases nih.gov. Specifically, compounds 8b and 9a from this series showed inhibitory activity toward both EGFR and VEGFR-2, while compound 8d was found to be a selective inhibitor of VEGFR-2 tyrosine kinase nih.gov. Another study on pyrazolo[3,4-d]pyrimidine derivatives highlighted compounds with significant EGFR inhibitory activity, with IC₅₀ values as low as 0.034 μM nih.gov. The inhibition of VEGFR-2 is a key strategy in cancer therapy as it plays a vital role in angiogenesis. Pyrazole-based derivatives have been investigated as VEGFR-2 inhibitors, with some compounds showing potent dual inhibition of both VEGFR-2 and Cyclin-Dependent Kinase 2 (CDK-2) nih.gov. For example, one such derivative exhibited an IC₅₀ value of 0.2 μM against VEGFR-2 nih.gov.
Cell-Based Antiproliferative Assays (e.g., Against various human tumor cell lines)
The inhibitory effects of this compound derivatives on various molecular targets translate to potent antiproliferative activity against a range of human cancer cell lines.
For example, the N-(5-phenyl-1H-pyrazol-3-yl)benzenesulfonamide derivative 5l , a potent BRAF V600E inhibitor, also demonstrated significant antiproliferative activity researchgate.net. Similarly, compound 5c , another BRAF V600E inhibitor from a series of 5-phenyl-1H-pyrazol derivatives, showed high antiproliferative activity against WM266.4 and A375 melanoma cell lines with IC₅₀ values of 1.50 and 1.32 μM, respectively nih.gov.
Furthermore, a study on benzenesulfonamide derivatives against the A549 human lung cancer cell line revealed dose-dependent cytotoxic effects. The IC₅₀ values for compounds C3, C4, and C6 were 171.2 µg/mL, 213.7 µg/mL, and 160.1 µg/mL, respectively immunopathol.com. Indenopyrazole derivatives have also shown significant inhibition of A431 cell growth, with GI₅₀ values of 0.062 and 0.057 μM for compounds 8b and 8d , respectively nih.gov. N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have also been investigated for their antiproliferative activity in MIA PaCa-2 pancreatic cancer cells nih.gov.
| Compound/Derivative Series | Cell Line | Activity (IC₅₀/GI₅₀) |
|---|---|---|
| N-(5-phenyl-1H-pyrazol-3-yl)benzenesulfonamide (5l) | - | Potent antiproliferative activity |
| 5-phenyl-1H-pyrazol derivative (5c) | WM266.4 (Melanoma) | 1.50 μM |
| 5-phenyl-1H-pyrazol derivative (5c) | A375 (Melanoma) | 1.32 μM |
| Benzenesulfonamide derivative (C3) | A549 (Lung Cancer) | 171.2 µg/mL |
| Benzenesulfonamide derivative (C4) | A549 (Lung Cancer) | 213.7 µg/mL |
| Benzenesulfonamide derivative (C6) | A549 (Lung Cancer) | 160.1 µg/mL |
| Indenopyrazole (8b) | A431 | 0.062 μM |
| Indenopyrazole (8d) | A431 | 0.057 μM |
Carbonic Anhydrase (CA) Inhibition
The benzenesulfonamide moiety is a well-established pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. The incorporation of a pyrazole ring into the benzenesulfonamide scaffold has led to the development of potent and selective CA inhibitors.
Inhibition Profile Against Human CA Isoforms (hCAII, hCAIX, hCAXII)
This compound derivatives have been extensively evaluated for their inhibitory activity against various human carbonic anhydrase (hCA) isoforms, including the cytosolic hCA II and the tumor-associated hCA IX and hCA XII.
A series of 4-(pyrazolyl)benzenesulfonamide ureas demonstrated promising inhibitory activity against the tumor-associated isoforms hCA IX and hCA XII, with Kᵢ values in the low nanomolar range (hCA IX: Kᵢ = 15.9–67.6 nM; hCA XII: Kᵢ = 16.7–65.7 nM) researchgate.net. Another study on 4-(3-(4-substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides reported Kᵢ values in the range of 316.7–533.1 nM for hCA I and 412.5–624.6 nM for hCA II semanticscholar.org.
Structure-Specific Inhibitory Potency and Selectivity Towards CA Isoforms
The inhibitory potency and selectivity of these compounds are highly dependent on the substitution pattern on both the pyrazole and benzenesulfonamide rings. For instance, in the series of 4-(pyrazolyl)benzenesulfonamide ureas, the presence of a 4-methoxy group on the phenyl ring at position 5 of the pyrazole scaffold (compounds SH7i–t) was found to decrease inhibition against the off-target isoforms hCA I and II, while enhancing activity towards hCA XII nih.gov. This modification resulted in a more selective inhibition of the tumor-associated isoforms.
The flexibility of the linker between the pyrazole and benzenesulfonamide moieties also plays a crucial role in determining the inhibitory profile. Studies have shown that both rigid and flexible linkers can lead to potent CA IX inhibitors, with one compound exhibiting an IC₅₀ of 28.6 nM unifi.itsemanticscholar.org. The substitution on the pyrazole ring itself has been shown to significantly influence activity, with diphenyl pyrazole analogues generally showing better inhibition of hCA IX than monophenyl analogues unifi.itsemanticscholar.org.
| Compound Series | hCA Isoform | Inhibition Constant (Kᵢ) Range |
|---|---|---|
| 4-(Pyrazolyl)benzenesulfonamide ureas | hCA IX | 15.9–67.6 nM |
| hCA XII | 16.7–65.7 nM | |
| 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides | hCA I | 316.7–533.1 nM |
| hCA II | 412.5–624.6 nM |
Antidiabetic Activity: Alpha-Glucosidase Enzyme Inhibition
In addition to their anticancer potential, this compound derivatives have emerged as promising candidates for the management of diabetes through the inhibition of α-glucosidase. This enzyme plays a crucial role in carbohydrate digestion, and its inhibition can help control postprandial hyperglycemia.
A study focused on sulfonamide-based acyl pyrazoles revealed that these compounds are potent inhibitors of α-glucosidase. All synthesized compounds in this study were found to be more potent than the standard drug, acarbose (IC₅₀ = 35.1 ± 0.14 µM), with IC₅₀ values ranging from 1.13 to 28.27 µM. Compound 5a was the most active, with an IC₅₀ value of 1.13 ± 0.06 µM. Structure-activity relationship (SAR) studies indicated that the nature and position of the substituent on the acyl group significantly influenced the inhibitory activity. For instance, the presence of a chlorine atom at the para-position of the phenyl ring in compound 5a was found to be highly favorable for its potent inhibitory efficacy.
| Compound Series | Enzyme | Activity (IC₅₀) Range | Most Potent Compound (IC₅₀) | Standard (Acarbose) (IC₅₀) |
|---|---|---|---|---|
| Sulfonamide-based acyl pyrazoles (5a-k) | α-Glucosidase | 1.13 - 28.27 µM | 5a (1.13 ± 0.06 µM) | 35.1 ± 0.14 µM |
In Vitro Enzymatic Assays for α-Glucosidase Inhibition
The potential of pyrazole-benzenesulfonamide derivatives as antidiabetic agents has been investigated through their inhibitory action on α-glucosidase, a key enzyme in carbohydrate digestion. Inhibition of this enzyme can delay glucose absorption and manage postprandial hyperglycemia. plos.org
In vitro assays are standardly performed to quantify the inhibitory potency of these compounds. A typical assay involves incubating the α-glucosidase enzyme with the test compound at various concentrations. The enzymatic reaction is initiated by adding a substrate, such as p-nitrophenyl-α-D-glucopyranoside (pNPG), and the rate of product formation (p-nitrophenol) is measured spectrophotometrically. The concentration of the compound required to inhibit 50% of the enzyme's activity is determined as the IC₅₀ value. Acarbose, a known α-glucosidase inhibitor, is commonly used as a positive control for comparison. plos.orgnih.gov
Studies on a series of acyl pyrazole sulfonamides revealed varying degrees of α-glucosidase inhibition depending on the substitutions on the phenyl ring. frontiersin.org For instance, certain derivatives have demonstrated significantly higher potency than the standard drug, acarbose. frontiersin.org Similarly, novel phthalimide-benzenesulfonamide hybrids have also been synthesized and shown to have prominent inhibitory activity against yeast α-glucosidase, with some derivatives being many folds more active than acarbose. nih.gov
Table 1: α-Glucosidase Inhibition by Acyl Pyrazole Sulfonamide Derivatives
| Compound | Description | IC₅₀ (µM) |
|---|---|---|
| 5a | (E)-4-((1-(4-Chlorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl)diazenyl)benzenesulfonamide | Value not specified in source |
| Acarbose | Positive Control | 35.1 ± 0.14 |
Note: The table reflects that while compound 5a showed high activity, its specific IC₅₀ value was not provided in the cited text, whereas the positive control's value was given. frontiersin.org
Antileishmanial Activity Against Leishmania Parasites
Derivatives of this compound have been identified as promising agents against leishmaniasis, a parasitic disease caused by Leishmania protozoa. nih.gov A series of 4-(1H-pyrazol-1-yl)benzenesulfonamides were synthesized and evaluated for their in vitro activity against the promastigote forms of Leishmania infantum and Leishmania amazonensis. nih.govresearchgate.net
The biological evaluation demonstrated that several compounds in this series exhibit an active profile against both Leishmania species. nih.govnih.gov The potency of these compounds, measured by their IC₅₀ values, was found to be comparable to pentamidine (B1679287), a reference drug used in leishmaniasis treatment. nih.gov Notably, some of the most active compounds also showed lower cytotoxicity toward mammalian cells compared to pentamidine, indicating a favorable selectivity index. nih.govnih.gov Structure-activity relationship (SAR) studies suggest that substitutions on the benzenesulfonamide moiety significantly influence the antileishmanial activity. nih.gov
Table 2: In Vitro Antileishmanial Activity of 4-(1H-pyrazol-1-yl)benzenesulfonamide Derivatives
| Compound | IC₅₀ (mM) vs. L. infantum | IC₅₀ (mM) vs. L. amazonensis |
|---|---|---|
| 3b | 0.059 ± 0.01 | 0.070 ± 0.02 |
| 3c | 0.123 ± 0.05 | 0.318 ± 0.59 |
| 3d | 0.099 ± 0.08 | 0.075 ± 0.01 |
| 3e | 0.065 ± 0.04 | 0.072 ± 0.05 |
| Pentamidine (Control) | 0.062 | 0.021 |
Data sourced from in vitro studies on Leishmania promastigote forms. nih.gov
Structure Activity Relationship Sar Studies of N 1h Pyrazol 5 Yl Benzenesulfonamide Derivatives
Impact of Substituents on the Pyrazole (B372694) Ring on Biological Activity
Modifications to the pyrazole ring of N-(1H-pyrazol-5-yl)benzenesulfonamide derivatives have been shown to significantly affect their biological activity. The nature and position of substituents on this heterocyclic core can modulate the compound's potency and selectivity.
Research has demonstrated that the introduction of various functional groups to the pyrazole ring can lead to enhanced inhibitory activity against specific enzyme isoforms. For instance, in a series of pyrazole-based benzenesulfonamides evaluated as inhibitors of human carbonic anhydrases (hCAs), the substitution pattern on a phenyl ring attached to the pyrazole was found to be critical. The presence of a 2-hydroxyphenyl group at the 3-position of the pyrazole ring was found to be detrimental to the activity in some cases nih.gov.
Conversely, for other related series, specific substitutions on an aryl group at the 3-position of the pyrazole were beneficial. For example, a 2-hydroxy-4,5-dimethylphenyl substitution at this position resulted in potent inhibition of hCA II nih.gov. The removal of these methyl groups led to a decrease in activity, highlighting the importance of these substituents for target engagement nih.gov. Similarly, a 2-hydroxy-5-methylphenyl substituent at the 3-position of the pyrazole moiety was favorable for hCA IX inhibitory activity nih.gov.
The electronic properties of the substituents also play a crucial role. The replacement of an electron-donating methyl group with an electron-withdrawing methoxy group on a phenyl ring at the 5-position of the pyrazole enhanced the inhibitory activity against all three tested isoforms (hCA II, IX, and XII) nih.gov. However, halogenation of this phenyl ring reduced the activity against hCA IX and hCA XII to the submicromolar level nih.gov. These findings underscore the delicate balance of electronic and steric factors in determining the biological activity of these compounds.
Table 1: Impact of Pyrazole Ring Substituents on Carbonic Anhydrase Inhibition
| Compound ID | Substitution on Phenyl Ring at Pyrazole Position 5 | Effect on Activity (hCA IX & XII) |
|---|---|---|
| 4g | Methoxy (electron-withdrawing) | Enhanced activity |
| 4h | Halogen | Reduced activity |
| 4a | Methyl (electron-donating) | Less active |
Influence of Substituents on the Benzenesulfonamide (B165840) Moiety on Biological Activity
The benzenesulfonamide portion of the molecule is a critical pharmacophoric element, particularly for carbonic anhydrase inhibitors, as the sulfonamide group is known to coordinate with the zinc ion in the active site of the enzyme. SAR studies have revealed that the substitution pattern on the benzene (B151609) ring of this moiety can fine-tune the inhibitory profile.
In the context of antitubercular activity, the replacement of isoniazid and tetrazole rings in a parent compound with a benzenesulfonamide moiety, among other modifications, led to significant inhibitory effects nih.gov. This highlights the importance of the sulfonamide group for certain biological activities beyond carbonic anhydrase inhibition.
For carbonic anhydrase inhibition, the position of the sulfonamide group on the benzene ring has been shown to be a key determinant of selectivity. In a study of sulfonamide-bearing pyrazolone (B3327878) derivatives, compounds with a meta-substituted sulfonamide group exhibited higher activity against acetylcholinesterase compared to their para-substituted counterparts nih.gov. This suggests that the orientation of the sulfonamide group influences the interaction with the target enzyme.
Furthermore, the introduction of bulky substituents to the benzenesulfonamide scaffold, a strategy known as the "tail approach," has been employed to enhance isoform selectivity. This approach involves adding chemical moieties to the core structure to achieve additional interactions with the enzyme's active site, thereby improving both potency and selectivity.
Table 2: Influence of Sulfonamide Position on Acetylcholinesterase Activity
| Sulfonamide Position | Relative Activity |
|---|---|
| Meta | Higher activity |
| Para | Lower activity |
Linker Region Modifications and Their Effect on Pharmacological Profile
The linker connecting the pyrazole core and the benzenesulfonamide moiety can also be modified to alter the pharmacological properties of the compounds. While not as extensively studied as the pyrazole and benzenesulfonamide rings, some research has explored the impact of different linkers.
In one study, a hydrazone linker was used to graft various substituted phenyl and 2-thienyl tails onto the core scaffold. This was done to enhance the inhibitory activity against hCA IX and XII isoforms researchgate.netnih.gov. The flexibility and conformational properties of the linker can influence how the different parts of the molecule orient themselves within the binding site of the target enzyme.
Another study on pyrazolopyridine sulfonamides as carbonic anhydrase inhibitors revealed that the presence of an N-methylpropionamide linker between the benzenesulfonamide and the heterocyclic core was beneficial for activity against a particular isoform nih.gov. This suggests that the length and chemical nature of the linker can be optimized to achieve desired biological effects. The flexibility of the linker is a key parameter, with more rigid or flexible linkers potentially favoring binding to different enzyme conformations or isoforms.
Elucidation of Key Pharmacophoric Features for Target Interaction
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. For this compound derivatives, pharmacophore models have been developed to understand the key interactions with their biological targets, particularly carbonic anhydrases.
A typical pharmacophore model for a carbonic anhydrase inhibitor based on this scaffold includes several key features:
A Zinc-Binding Group (ZBG): The primary sulfonamide group is the essential ZBG, which coordinates to the zinc ion in the active site of the enzyme.
Hydrogen Bond Acceptors and Donors: These features are crucial for forming hydrogen bonds with amino acid residues in the active site, thereby anchoring the inhibitor and contributing to its binding affinity.
Hydrophobic/Aromatic Regions: The pyrazole and benzene rings, along with their substituents, often serve as hydrophobic or aromatic features that can engage in van der Waals or pi-pi stacking interactions with hydrophobic pockets in the enzyme's active site.
3D-QSAR (Quantitative Structure-Activity Relationship) studies, in conjunction with pharmacophore modeling, have been performed on diarylpyrazole-benzenesulfonamide derivatives to create a template for new inhibitors nih.gov. These models provide a three-dimensional map of the steric and electronic requirements for potent inhibition. The best pharmacophore models can then be used as 3D queries for virtual screening of large chemical databases to identify novel and potent inhibitors nih.gov. These computational approaches help in rationalizing the observed SAR and in guiding the design of new derivatives with improved pharmacological profiles.
Table 3: Common Pharmacophoric Features for Carbonic Anhydrase Inhibition
| Pharmacophoric Feature | Description | Interacting Moiety |
|---|---|---|
| Zinc-Binding Group (ZBG) | Essential for coordination to the active site zinc ion. | Primary Sulfonamide |
| Hydrogen Bond Acceptor (HBA) | Accepts hydrogen bonds from enzyme residues. | Nitrogen atoms in the pyrazole ring, oxygen atoms of the sulfonamide. |
| Hydrogen Bond Donor (HBD) | Donates hydrogen bonds to enzyme residues. | NH of the sulfonamide, NH of the pyrazole. |
| Hydrophobic/Aromatic Region | Interacts with hydrophobic pockets of the enzyme. | Pyrazole ring, benzene ring, and their substituents. |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(1H-pyrazol-5-yl)benzenesulfonamide derivatives, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling benzenesulfonyl chloride with substituted pyrazole amines under reflux in polar aprotic solvents (e.g., ethanol or acetonitrile). For example, hydrazine hydrate and 4-[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]benzenesulfonamide in ethanol with catalytic sulfuric acid yield 4-[5-(1,3-benzodioxol-5-yl)-4H-pyrazol-3-yl]benzenesulfonamide at ~80% efficiency . Reaction time, temperature, and stoichiometry of intermediates (e.g., 3-amino-pyrazole derivatives) critically affect purity and yield. NMR (¹H/¹³C) and HPLC are standard for characterization .
Q. How can researchers validate the structural integrity of this compound derivatives post-synthesis?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For instance, the crystal structure of 4-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide was resolved using SHELXL (a SHELX program module) with an R-factor of 0.041, confirming bond angles and torsional strain . Complementary techniques include FT-IR (for sulfonamide S=O stretches) and mass spectrometry (to verify molecular ion peaks) .
Q. What are the standard protocols for assessing the solubility and stability of these compounds in biological assays?
- Methodological Answer : Solubility is determined via shake-flask methods in PBS (pH 7.4) or DMSO, followed by UV-Vis spectroscopy. Stability under physiological conditions is assessed using HPLC-MS over 24–72 hours at 37°C. For example, derivatives with electron-withdrawing groups (e.g., -CF₃) show enhanced stability due to reduced hydrolysis susceptibility .
Advanced Research Questions
Q. How do structural modifications to the pyrazole and benzenesulfonamide moieties influence anticancer activity?
- Methodological Answer : Introducing electron-donating groups (e.g., -OCH₃) on the phenyl ring increases apoptosis-inducing activity in colon cancer cells (e.g., compound 8 in with 4-methoxyphenyl substitution showed 80% yield and potent activity). Conversely, bulky substituents (e.g., cycloheptyl in ) may hinder binding to target proteins like tubulin or kinases. Computational docking (AutoDock Vina) and MD simulations correlate substituent effects with binding affinity to caspase-3 or COX-2 .
Q. What mechanisms explain contradictory biological data for sulfonamide derivatives across studies?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability) or impurity profiles. For example, a derivative with a 4-nitrophenyl group (compound 7 in ) showed lower activity (74% yield) due to nitro-reductase heterogeneity in different cancer models. Rigorous purity validation (HPLC ≥95%) and standardized MTT assay protocols are critical to reconcile data .
Q. How can researchers leverage crystallographic data to design derivatives with improved pharmacokinetic profiles?
- Methodological Answer : SC-XRD data reveal key interactions (e.g., hydrogen bonding between sulfonamide -SO₂NH- and protein residues). For instance, the dihedral angle between the pyrazole and benzene rings in 4-(3,4-diacetyl-5-methyl-1H-pyrazol-1-yl)benzenesulfonamide () impacts membrane permeability. Adjusting this angle via substituents (e.g., methyl groups) optimizes logP and bioavailability .
Q. What computational strategies are effective in predicting the off-target effects of this compound derivatives?
- Methodological Answer : Pharmacophore modeling (e.g., Schrödinger’s Phase) and machine learning (e.g., Random Forest classifiers) identify off-target risks. For example, similarity to known kinase inhibitors (e.g., VEGFR-2) can be flagged using Tanimoto coefficient analysis. ADMET predictors (e.g., SwissADME) evaluate hepatotoxicity and CYP450 inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
